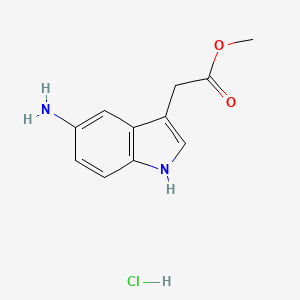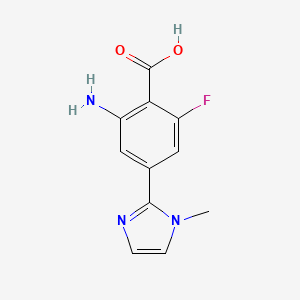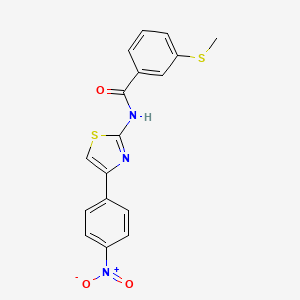![molecular formula C7H10IN3 B2588018 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 2095408-90-3](/img/structure/B2588018.png)
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole and pyrimidine precursors.
Cyclization: The pyrazole and pyrimidine rings are fused together through a cyclization reaction. This step often involves the use of a suitable catalyst and specific reaction conditions to ensure the correct formation of the fused ring system.
Iodination: The introduction of the iodine atom at the 3-position is achieved through an iodination reaction. This step may involve the use of iodine or an iodine-containing reagent under controlled conditions to selectively iodinate the desired position.
Methylation: The methyl group is introduced at the 2-position through a methylation reaction, which can be carried out using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the nitrogen atoms or other functional groups present in the molecule.
Cyclization and Ring-Opening: The fused ring system can participate in cyclization and ring-opening reactions, leading to the formation of different structural analogs.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.
Cyclization and Ring-Opening: Catalysts such as acids or bases may be employed to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to probe biological pathways and understand the molecular mechanisms of action of related bioactive molecules.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: A related compound with a similar fused ring system but different substituents.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: The parent compound without the iodine and methyl substituents.
3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: A similar compound with an iodine atom but lacking the methyl group.
Uniqueness
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to the presence of both the iodine and methyl substituents, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10IN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOKELNDBTAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNC2=C1I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587936.png)
![3-(2-chlorophenyl)-5-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B2587937.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587941.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate](/img/structure/B2587942.png)

![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B2587946.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B2587950.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2587955.png)
![1-(3-Fluoropyridine-4-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2587956.png)

